molecular formula C18H20F2N2O3S B5158441 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B5158441
M. Wt: 382.4 g/mol
InChI Key: QYPWPNOSEXYASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a piperazine derivative featuring a sulfonyl group linked to a 3,4-difluorophenyl moiety and a 2-ethoxyphenyl substituent. Piperazine-based compounds are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and interact with biological targets such as receptors and enzymes .

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S/c1-2-25-18-6-4-3-5-17(18)21-9-11-22(12-10-21)26(23,24)14-7-8-15(19)16(20)13-14/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPWPNOSEXYASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the 3,4-Difluorophenylsulfonyl Group: This step often involves the reaction of 3,4-difluorobenzenesulfonyl chloride with the piperazine ring under basic conditions to form the sulfonylated intermediate.

    Attachment of the 2-Ethoxyphenyl Group: The final step involves the reaction of the sulfonylated intermediate with 2-ethoxyphenyl halides or similar reagents under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in sulfonyl-linked aryl groups, piperazine substituents, or halogenation patterns. Key comparisons include:

Compound Name Substituents (Piperazine Positions 1 and 4) Key Properties/Activities Evidence ID
1-[(3-Chlorophenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine 3-Cl-C6H4-SO2; 3,4-Cl2-C6H3 Higher lipophilicity due to Cl substituents; potential antimicrobial applications
1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-ethylphenylsulfonyl)piperazine 2,5-F2-C6H3-SO2; 4-Et-C6H4-SO2 Dual sulfonyl groups; structural rigidity may affect receptor binding
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-F2-C6H3-CH2; 4-Me-C6H4-SO2 Benzyl linker instead of sulfonyl; chair conformation in crystal structure
1-((2,4-Dichlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine 2,4-Cl2-C6H3-SO2; 2-MeO-C6H4 Methoxy vs. ethoxy group: lower steric hindrance; possible CNS activity
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-[(E)-3-phenylprop-2-enyl]piperazine Complex substituents with fluorophenyl and allyl Targets 5-HT2A receptors; psychoactive potential

Physicochemical Properties

  • Lipophilicity : The 2-ethoxyphenyl group in the target compound likely increases lipophilicity compared to methoxy or hydroxyl analogues (e.g., compound 14 in : 3-methoxyphenyl, m.p. 74–75°C) .
  • Melting Points: Fluorinated derivatives (e.g., 3,4-difluorophenylsulfonyl) generally exhibit higher melting points than non-halogenated analogues due to enhanced molecular symmetry and packing .
  • Synthetic Yields : Piperazine sulfonylation reactions (e.g., in ) yield 32–67%, influenced by steric hindrance and electronic effects of substituents .

Metabolic and Pharmacokinetic Considerations

  • The 3,4-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues, as seen in PET tracer [11C]DASA-23 () .
  • Ethoxy groups enhance metabolic stability relative to methoxy or hydroxyl substituents due to reduced phase I metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.